molecular formula C19H18F3N3O2S B2857240 N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide CAS No. 956405-51-9

N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide

Cat. No.: B2857240
CAS No.: 956405-51-9
M. Wt: 409.43
InChI Key: CFGAPKZOVQOXMR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is further substituted with a thiophene ring, another type of aromatic heterocycle. The molecule also contains a trifluoromethyl group, which can influence the molecule’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and the trifluoromethyl group. These groups can participate in various types of intermolecular interactions, which can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it’s used. The presence of the amide group, the aromatic rings, and the trifluoromethyl group could all influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the trifluoromethyl group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research in synthetic chemistry has explored the synthesis of various heterocyclic compounds, including pyrazoles and benzamides, which are structurally similar or related to N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide. These studies highlight methods to create compounds with potential therapeutic activities, emphasizing the importance of such chemical structures in drug design and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activities and Therapeutic Potential

Various derivatives of pyrazoles and benzamides have been investigated for their biological activities. For example, compounds have been studied for their anti-inflammatory and analgesic properties, indicating the therapeutic potential of related chemical structures in treating pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the development of novel benzamide-based 5-aminopyrazoles has shown remarkable activity against avian influenza virus, suggesting that similar compounds could serve as leads for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Pharmaceutical Research and Development

The structure of this compound implies its potential utility in pharmaceutical research, particularly in the search for new drugs with improved efficacy and specificity. Research into similar compounds has led to the discovery of molecules with potent antiproliferative effects on cancer cells, indicating the potential role of such structures in oncology (Kim, Kim, Lee, Yu, & Hah, 2011).

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-12(11-27-2)23-18(26)13-5-7-14(8-6-13)25-15(16-4-3-9-28-16)10-17(24-25)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGAPKZOVQOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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